molecular formula C18H19N7 B3936155 N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N,5-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine

N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N,5-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine

Cat. No.: B3936155
M. Wt: 333.4 g/mol
InChI Key: UVDCNFNZMMFQTK-UHFFFAOYSA-N
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Description

“N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N,5-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine” is a complex organic compound. It contains an imidazo[1,2-a]pyridine moiety, which is a fused bicyclic heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazine ring fused to an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of carbanion intermediate from malononitrile-active methylene compound and the attack of this intermediate to the carbonyl of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form the olefin intermediate as Knoevenagel product .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it’s worth noting that compounds containing the imidazo[1,2-a]pyridine moiety have been recognized for their wide range of applications in medicinal chemistry . For instance, Zolpidem, a medicine containing a similar imidazo[1,2-a]pyridin-3-yl-acetic acid derivative, is used to treat short-term insomnia and its hypnotic effect is based on blocking γ-aminobutyric acid receptors .

Future Directions

Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), indicating potential future directions for the development of new TB drugs .

Properties

IUPAC Name

N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N,5-dimethyl-4-(1-methylpyrazol-4-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7/c1-13-8-20-18(22-17(13)14-9-21-24(3)11-14)23(2)12-15-10-19-16-6-4-5-7-25(15)16/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDCNFNZMMFQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2=CN(N=C2)C)N(C)CC3=CN=C4N3C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N,5-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine
Reactant of Route 2
N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N,5-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine
Reactant of Route 3
N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N,5-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N,5-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N,5-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine
Reactant of Route 6
N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N,5-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine

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